6-(3,4-Dihydroquinolin-1(2H)-yl)-2-methylnicotinic acid
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Overview
Description
6-(3,4-Dihydroquinolin-1(2H)-yl)-2-methylnicotinic acid is a compound that belongs to the class of quinoline derivatives
Preparation Methods
The synthesis of 6-(3,4-Dihydroquinolin-1(2H)-yl)-2-methylnicotinic acid can be achieved through several synthetic routes. One common method involves the Castagnoli–Cushman reaction, which is used to synthesize derivatives of 3,4-dihydroisoquinolin-1(2H)-one . This reaction typically involves the use of specific reagents and conditions to achieve the desired product. Industrial production methods may vary, but they generally involve optimizing the reaction conditions to maximize yield and purity.
Chemical Reactions Analysis
6-(3,4-Dihydroquinolin-1(2H)-yl)-2-methylnicotinic acid can undergo various types of chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents and conditions used in these reactions include oxidizing agents, reducing agents, and catalysts. The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may yield quinoline N-oxides, while reduction reactions may produce dihydroquinoline derivatives .
Scientific Research Applications
6-(3,4-Dihydroquinolin-1(2H)-yl)-2-methylnicotinic acid has a wide range of scientific research applications. In chemistry, it is used as a building block for the synthesis of more complex molecules. In biology, it has been studied for its potential antimicrobial and antioomycete activities . In medicine, quinoline derivatives are known for their potential as therapeutic agents, and this compound may have similar applications. In industry, it can be used in the development of agrochemicals and other specialized products .
Mechanism of Action
The mechanism of action of 6-(3,4-Dihydroquinolin-1(2H)-yl)-2-methylnicotinic acid involves its interaction with specific molecular targets and pathways. For example, it may disrupt biological membrane systems, leading to the inhibition of microbial growth . The exact molecular targets and pathways involved can vary depending on the specific application and the biological system being studied.
Comparison with Similar Compounds
Biological Activity
The compound 6-(3,4-Dihydroquinolin-1(2H)-yl)-2-methylnicotinic acid is of significant interest in the field of medicinal chemistry due to its unique structural features and potential biological activities. This article delves into its biological activity, synthesizing information from various studies and sources to provide a comprehensive overview.
Chemical Structure and Properties
This compound is characterized by a dihydroquinoline moiety linked to a methylnicotinic acid backbone. Its molecular formula is C16H16N2O2, with a molecular weight of approximately 270.33 g/mol. The structure facilitates interactions with biological targets, enhancing its pharmacological potential.
Pharmacological Properties
Research indicates that this compound exhibits a range of biological activities, particularly in the following areas:
- Anticancer Activity : Several studies have documented its cytotoxic effects against various cancer cell lines, including MCF-7 (breast cancer) and HL-60 (promyelocytic leukemia) cells. The compound demonstrated significant inhibition of cell proliferation and induced apoptosis in these cell lines, highlighting its potential as an anticancer agent .
- Antimicrobial Properties : The compound has also shown promise as an antimicrobial agent, with studies indicating effectiveness against specific bacterial strains. Its structural similarities to known antibiotics suggest a mechanism of action that may involve disruption of bacterial cell function.
Structure-Activity Relationship (SAR)
A critical aspect of understanding the biological activity of this compound lies in its structure-activity relationship. Variations in the substituents on the quinoline ring can significantly influence its potency and selectivity against different biological targets. For instance, modifications at specific positions have been correlated with enhanced cytotoxicity or improved selectivity for cancer cells .
Comparative Analysis
Compound Name | Structural Features | Biological Activity |
---|---|---|
This compound | Dihydroquinoline moiety | Anticancer, Antimicrobial |
5-[(3,4-Dihydroisoquinolin-2(1H)-yl)methyl]pyrimidine-2,4-diamine | Pyrimidine ring | Distinct anti-cancer properties |
Methyl 6-(3,4-dihydroisoquinolin-2(1H)-yl)nicotinate | Methyl ester derivative | Enhanced bioavailability |
This table illustrates how structural modifications can lead to variations in biological activity while emphasizing the unique characteristics of this compound.
Study on Anticancer Properties
In a study evaluating the cytotoxic effects of various quinoline derivatives, this compound was tested against HL-60 and MCF-7 cell lines using the MTT assay. Results indicated that this compound exhibited IC50 values below 0.3 µM for HL-60 cells, demonstrating potent cytotoxicity compared to other analogs tested .
Further investigations into the mechanism revealed that the compound induces apoptosis via activation of caspases, particularly caspase-3. Flow cytometry analysis showed a significant increase in apoptotic cells upon treatment with the compound, confirming its role in promoting programmed cell death in cancer cells .
Properties
Molecular Formula |
C16H16N2O2 |
---|---|
Molecular Weight |
268.31 g/mol |
IUPAC Name |
6-(3,4-dihydro-2H-quinolin-1-yl)-2-methylpyridine-3-carboxylic acid |
InChI |
InChI=1S/C16H16N2O2/c1-11-13(16(19)20)8-9-15(17-11)18-10-4-6-12-5-2-3-7-14(12)18/h2-3,5,7-9H,4,6,10H2,1H3,(H,19,20) |
InChI Key |
WDDXVWYWFRZFKY-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=CC(=N1)N2CCCC3=CC=CC=C32)C(=O)O |
Origin of Product |
United States |
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